molecular formula C18H20ClN3O2 B2695276 2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one CAS No. 2319803-63-7

2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Cat. No.: B2695276
CAS No.: 2319803-63-7
M. Wt: 345.83
InChI Key: UQBTXFRULWXBQX-UHFFFAOYSA-N
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Description

2-((1-(4-Chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperidine core, a privileged scaffold in drug discovery known for its versatility in interacting with biological targets . It is furnished with a 4-chlorobenzoyl group, a common motif used to modulate a compound's lipophilicity and aromatic interactions within enzyme binding pockets . The structure is further functionalized with a 6-methylpyridazin-3(2H)-one moiety. Pyridazinone derivatives are recognized for their broad spectrum of biological activities and are frequently investigated in the development of novel therapeutic agents . The integration of these distinct pharmacophores makes this compound a valuable intermediate for constructing more complex molecules and a compelling candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its potential interactions with various enzymatic systems or cellular receptors. Pyridazinone-containing compounds have been reported to exhibit a range of properties, including antimicrobial and antioxidant activities, providing a foundation for preliminary investigative screening . The presence of the piperidine and benzoyl groups also suggests potential for research into central nervous system (CNS) targets or inflammatory pathways, areas where these structural features are commonly employed . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety protocols, including the use of personal protective equipment.

Properties

IUPAC Name

2-[[1-(4-chlorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-13-2-7-17(23)22(20-13)12-14-8-10-21(11-9-14)18(24)15-3-5-16(19)6-4-15/h2-7,14H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBTXFRULWXBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with 4-chlorobenzoyl chloride to form the intermediate compound. This intermediate is subsequently reacted with 6-methylpyridazin-3(2H)-one under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethyl methyl ketone and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives with Halogen and Alkyl Substituents

The pyridazinone scaffold is highly versatile, with substituent variations significantly altering physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Similarity Score* Key Properties/Applications
6-Chloro-4-methylpyridazin-3(2H)-one Cl at position 6, CH₃ at position 4 0.79 Intermediate in antimicrobial synthesis
6-Chloro-4-ethylpyridazin-3(2H)-one Cl at position 6, C₂H₅ at position 4 0.91 Enhanced lipophilicity vs. methyl analog
6-Chloro-5-methylpyridazin-3(2H)-one Cl at position 6, CH₃ at position 5 0.84 Altered steric profile for binding
Target compound 6-CH₃, 2-((1-(4-Cl-benzoyl)piperidin-4-yl)methyl) Potential kinase or antimicrobial activity

*Similarity scores based on Tanimoto coefficients (0–1 scale) for structural overlap .

The target compound distinguishes itself through the piperidinylmethyl-4-chlorobenzoyl side chain, which introduces conformational rigidity and hydrogen-bonding capacity absent in simpler analogs.

Piperidine/Benzoyl-Containing Analogues

Compounds with piperidine or benzoyl moieties exhibit diverse pharmacological profiles:

  • DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole): Shares a piperidine core but substitutes pyridazinone with an indole ring. DMPI synergizes with carbapenems against MRSA, highlighting the role of piperidine in disrupting bacterial efflux pumps .
  • CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole): Features a chloroaryl group but lacks the pyridazinone core. Its activity against MRSA suggests that chloro-substituted aromatic systems enhance target engagement .
  • These compounds often target G-protein-coupled receptors (GPCRs) due to their planar heterocycles .

The target compound’s 4-chlorobenzoyl group may confer selective binding to enzymes or receptors preferring halogenated aryl motifs, such as cytochrome P450 isoforms or bacterial topoisomerases .

Biological Activity

The compound 2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one , a pyridazinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Piperidine Ring : The piperidine component is synthesized from pyridine derivatives through hydrogenation.
  • Introduction of the Chlorobenzoyl Group : This is achieved via Friedel-Crafts acylation using 4-chlorobenzoyl chloride.
  • Coupling with Pyridazinone : The final product is formed through a palladium-catalyzed cross-coupling reaction.

Antimicrobial Activity

The compound has shown promising antibacterial properties. In studies evaluating its effectiveness against various bacterial strains, it demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. Table 1 summarizes the antibacterial activity of related compounds.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundSalmonella typhi15
This compoundBacillus subtilis18
Reference Compound (e.g., Amoxicillin)Salmonella typhi25
Reference Compound (e.g., Amoxicillin)Bacillus subtilis30

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. In vitro studies have shown that it can effectively inhibit these enzymes, which are relevant in treating conditions such as Alzheimer's disease and certain infections.

Table 2: Enzyme Inhibition Data

EnzymeIC50 Value (µM)Reference Compound IC50 (µM)
Acetylcholinesterase (AChE)5.12 ± 0.0210.00 (Donepezil)
Urease3.45 ± 0.0115.00 (Thiourea)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The piperidine moiety facilitates binding to neurotransmitter receptors, potentially enhancing cholinergic activity.
  • Enzyme Interaction : The structural features allow for competitive inhibition of enzymes like AChE and urease, leading to decreased substrate conversion.

Case Studies

Recent research has highlighted the efficacy of similar compounds in clinical settings:

  • Study on Antibacterial Efficacy : A study demonstrated that a series of piperidine derivatives exhibited significant antibacterial activity comparable to standard antibiotics, suggesting that modifications in the piperidine structure could enhance efficacy.
  • Enzyme Inhibition Research : Another study focused on urease inhibitors revealed that modifications in the pyridazinone structure led to improved inhibition profiles, indicating a promising avenue for drug development targeting gastrointestinal infections.

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